Cas no 180082-70-6 (4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid)

4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid structure
180082-70-6 structure
Product name:4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid
CAS No:180082-70-6
MF:C17H14N2O3
Molecular Weight:294.304664134979
CID:5331937
PubChem ID:11220119

4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid 化学的及び物理的性質

名前と識別子

    • BDBM25995
    • 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid
    • Z2216900551
    • 2'-methyl-5'-(5-methyl-1,3,4 oxadiazol-2-yl)-1,1'-biphenyl-4-carboxylic acid
    • 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
    • 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-1,1 '-biphenyl-4-carboxylic acid
    • 2'-Methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-1,1'-biphenyl 4-carboxylic acid
    • 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-
    • インチ: 1S/C17H14N2O3/c1-10-3-4-14(16-19-18-11(2)22-16)9-15(10)12-5-7-13(8-6-12)17(20)21/h3-9H,1-2H3,(H,20,21)
    • InChIKey: VROADSGRHRDRSN-UHFFFAOYSA-N
    • SMILES: O1C(C)=NN=C1C1C=CC(C)=C(C=1)C1C=CC(C(=O)O)=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 395
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 76.2

4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P0297GS-50mg
2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxylicacid
180082-70-6 90%
50mg
$3467.00 2024-06-18
Enamine
EN300-26624146-0.05g
2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
180082-70-6 90%
0.05g
$2755.0 2023-09-12

4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid 関連文献

4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acidに関する追加情報

Research Briefing on 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid (CAS: 180082-70-6)

In recent years, the compound 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid (CAS: 180082-70-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and benzoic acid moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and anticancer agents. The following briefing synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its current research landscape.

The structural features of 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid make it an attractive candidate for drug discovery. The oxadiazole ring, known for its bioisosteric properties, enhances the molecule's metabolic stability and binding affinity to target proteins. Recent studies have focused on its role as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro and in vivo experiments have demonstrated its efficacy in reducing inflammation with minimal gastrointestinal side effects, a common drawback of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its anti-inflammatory properties, this compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines by modulating the activity of pro-survival signaling pathways, such as PI3K/AKT and NF-κB. Researchers have also explored its synergistic effects when combined with conventional chemotherapeutic agents, suggesting a possible role in combination therapies to overcome drug resistance. These findings highlight the versatility of 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid as a multifunctional pharmacophore.

Recent advancements in synthetic chemistry have enabled the development of more efficient and scalable routes for the production of this compound. Innovations in catalytic methods and green chemistry approaches have reduced the environmental impact of its synthesis while improving yield and purity. These improvements are critical for facilitating further preclinical and clinical studies, ensuring a steady supply of high-quality material for research and development.

Despite these promising developments, challenges remain in the clinical translation of 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid. Issues such as bioavailability, pharmacokinetics, and long-term toxicity need to be addressed through rigorous preclinical testing. Ongoing research aims to optimize the compound's formulation and delivery systems to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through the drug development pipeline.

In conclusion, 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid represents a compelling example of how structural innovation can lead to biologically active molecules with diverse therapeutic applications. Its dual role as an anti-inflammatory and anticancer agent underscores its potential to address unmet medical needs. As research continues to unravel its mechanisms of action and optimize its pharmacological properties, this compound may soon transition from the laboratory to the clinic, offering new hope for patients worldwide.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd